6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a phenylsulfanyl group attached to the imidazo[2,1-b][1,3]thiazole ring system, with an aldehyde functional group at the 5-position
Preparation Methods
The synthesis of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in a Vilsmeier-Haack reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to stimulate the translocation of the human constitutive androstane receptor (CAR) to the nucleus . This interaction can modulate the expression of genes involved in various metabolic pathways.
Comparison with Similar Compounds
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has a chlorophenyl group instead of a phenylsulfanyl group.
This compound O-(2,4-dichlorobenzyl)oxime: This compound has an oxime functional group instead of an aldehyde group. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
6-phenylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-8-10-11(13-12-14(10)6-7-16-12)17-9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYKECCGKHNLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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